

spectroscopic analysis of 2-Chloroethane-1,1-diol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloroethane-1,1-diol

Cat. No.: B094049

[Get Quote](#)

Spectroscopic Profile of 2-Chloroethane-1,1-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of **2-chloroethane-1,1-diol**, the hydrate of chloroacetaldehyde. While geminal diols are often transient intermediates, the presence of the electron-withdrawing chloro group at the adjacent position provides **2-chloroethane-1,1-diol** with a degree of stability, making it an accessible subject for analytical characterization. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, alongside standardized experimental protocols for its analysis.

Predicted Spectroscopic Data

Due to the equilibrium nature of geminal diols, obtaining pure experimental spectra can be challenging. The following data is a combination of theoretical predictions and extrapolations from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **2-chloroethane-1,1-diol** are predicted based on the known chemical shifts of related structures, such as chloroacetaldehyde and chloroethane. The presence of two

hydroxyl groups on a single carbon significantly influences the electronic environment of the neighboring protons and carbons.

Table 1: Predicted ^1H and ^{13}C NMR Data for **2-Chloroethane-1,1-diol**

Nucleus	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (Hz)	Notes
¹ H	~3.6	Doublet	J ≈ 5 Hz	Signal corresponds to the two protons of the chloromethyl group (Cl-CH ₂). The coupling would be with the methine proton.
¹ H	~5.2	Triplet	J ≈ 5 Hz	Signal for the methine proton (-CH(OH) ₂), coupled to the two protons of the chloromethyl group.
¹ H	Broad, variable	Singlet	-	The two hydroxyl protons (-OH) are expected to produce a broad singlet, the position of which is highly dependent on solvent and concentration.
¹³ C	~50	-	-	Predicted chemical shift for the chloromethyl carbon (-CH ₂ Cl).
¹³ C	~90	-	-	Predicted chemical shift for

the diol carbon (-CH(OH)₂). The two electronegative oxygen atoms cause a significant downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the characteristic stretching frequencies of the hydroxyl groups.

Table 2: Predicted Infrared (IR) Absorption Frequencies for **2-Chloroethane-1,1-diol**

Vibrational Mode	Predicted Anharmonic Wavenumber (cm ⁻¹)	Expected Intensity
O-H Stretch (H-bonded)	~3450	Strong, Broad
O-H Stretch (Free)	~3650	Medium, Sharp
C-H Stretch	2850-3000	Medium
C-O Stretch	~1065	Strong
C-Cl Stretch	~740	Medium

Data based on predicted values.[\[1\]](#)

Mass Spectrometry (MS)

The mass spectrum of **2-chloroethane-1,1-diol** is expected to show fragmentation patterns characteristic of chlorinated compounds and alcohols. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 peaks for chlorine-containing fragments.

Table 3: Predicted Mass Spectrometry Fragmentation for **2-Chloroethane-1,1-diol**

m/z	Proposed Fragment	Notes
96/98	$[\text{C}_2\text{H}_5\text{ClO}_2]^+$	Molecular ion (M^+). The $\text{M}+2$ peak at m/z 98 will have approximately one-third the intensity of the M^+ peak at m/z 96.
78/80	$[\text{C}_2\text{H}_3\text{ClO}]^+$	Loss of a water molecule (H_2O).
61	$[\text{CH}(\text{OH})_2]^+$	Cleavage of the C-C bond.
49/51	$[\text{CH}_2\text{Cl}]^+$	Cleavage of the C-C bond.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **2-chloroethane-1,1-diol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-chloroethane-1,1-diol** in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as protic solvents may lead to the exchange of the hydroxyl protons.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
 - Integrate the signals to determine proton ratios.
- ¹³C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and chemical shift referencing (typically to TMS at 0 ppm or the residual solvent peak).

Infrared (IR) Spectroscopy

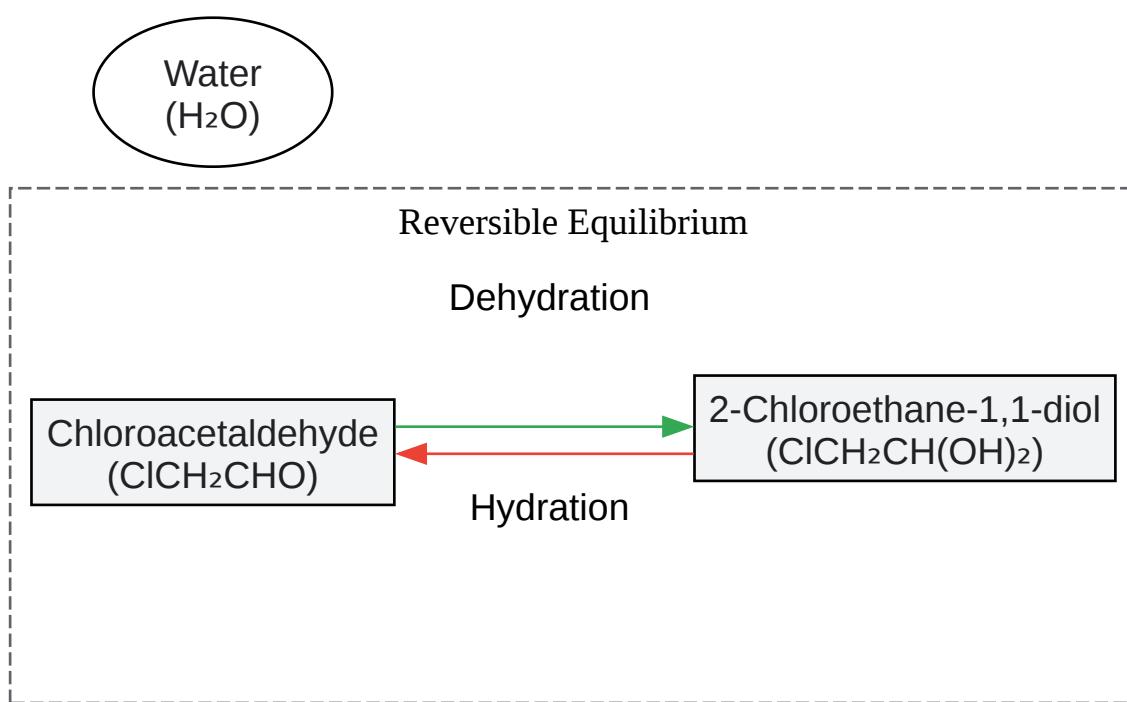
- Sample Preparation:
 - Liquid Film (Neat): If the sample is a viscous liquid, a thin film can be prepared between two KBr or NaCl plates.
 - Solution: Prepare a dilute solution (1-5% w/v) in a suitable IR-transparent solvent (e.g., CCl_4 , CHCl_3).
 - KBr Pellet (Solid): If the sample is a solid, grind a small amount with dry KBr powder and press into a thin pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
 - Record the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the major absorption bands.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (1-10 $\mu\text{g/mL}$) in a volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source. Electron Ionization (EI) is a common choice for small molecules. Electrospray Ionization (ESI) may also be used.
- Acquisition:
 - Introduce the sample into the ion source. For EI, this typically involves a direct insertion probe or a GC inlet. For ESI, the sample is introduced via direct infusion or through an LC system.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu).
- Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine.

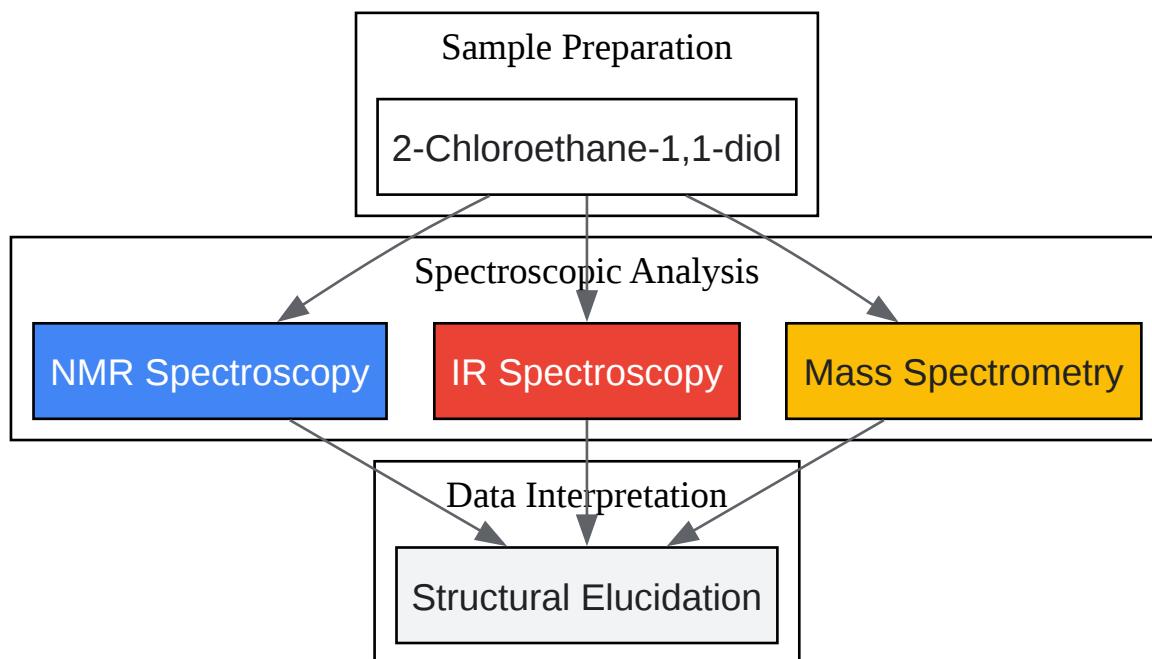
Visualizations

The following diagrams illustrate the key chemical relationships and the general workflow for the spectroscopic analysis of **2-chloroethane-1,1-diol**.



[Click to download full resolution via product page](#)

Caption: Formation and decomposition of **2-Chloroethane-1,1-diol**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloroethane-1,1-diol | 15873-56-0 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [spectroscopic analysis of 2-Chloroethane-1,1-diol (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094049#spectroscopic-analysis-of-2-chloroethane-1-1-diol-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com